3-Aminocyclohexanol

Beschreibung

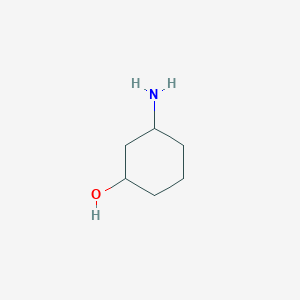

3-Aminocyclohexanol (CAS 6850-39-1) is a cyclohexanol derivative with an amino group at the 3-position. Its molecular formula is C₆H₁₃NO, with a molar mass of 115.17 g/mol . The compound exists as a chiral molecule, with stereoisomers such as (1S,3S)-3-aminocyclohexanol exhibiting distinct physicochemical properties, including a melting point of 70.6–70.9°C and solubility in water and polar organic solvents . It is widely utilized as a chiral intermediate in pharmaceuticals, agrochemicals, and natural product synthesis due to its ability to enhance pharmacodynamic selectivity .

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902517 | |

| Record name | NoName_3027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-39-1 | |

| Record name | 3-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of β-Enaminoketone Precursors

The reduction of β-enaminoketones derived from 1,3-cyclohexanediones represents a foundational method for synthesizing 3-aminocyclohexanol. This two-step process begins with the condensation of 4,4-dimethyl-1,3-cyclohexanedione with primary amines such as benzylamine or (S)-α-methylbenzylamine in toluene under reflux conditions. The reaction yields β-enaminoketones with high regioselectivity (85–87% yield), as confirmed by NMR spectroscopy and X-ray crystallography. The stereoelectronic properties of the amine substituent significantly influence the stability of the intermediate, with bulky groups like α-methylbenzylamine enhancing diastereomeric resolution during subsequent steps.

Sodium-Mediated Reduction in THF-Isopropyl Alcohol

The second stage involves the reduction of β-enaminoketones using sodium in a tetrahydrofuran (THF)-isopropyl alcohol mixture. This method produces a diastereomeric mixture of cis- and trans-3-aminocyclohexanols, with the ratio governed by reaction kinetics and solvent polarity. At room temperature, the reduction proceeds via a radical anion intermediate, where steric hindrance from the amine’s aryl group directs protonation to the less hindered face of the cyclohexane ring. For example, using (S)-α-methylbenzylamine-derived β-enaminoketones, the cis:trans ratio reaches 89:11, favoring the cis isomer due to kinetic control.

Table 1: Stereochemical Outcomes in Sodium-Mediated Reductions

| β-Enaminoketone Precursor | Solvent System | Temperature | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| Benzylamine-derived | THF/i-PrOH (3:1) | 25°C | 50:50 | 77 |

| (S)-α-Methylbenzylamine | THF/i-PrOH (3:1) | 25°C | 89:11 | 75 |

Catalytic Hydrogenation of Aminocyclohexenones

Substrate Preparation and Reaction Parameters

An alternative route involves the catalytic hydrogenation of 3-aminocyclohex-2-enone derivatives. This method, optimized for industrial scalability, employs p-aminophenol as a cost-effective starting material. In a ketone solvent (e.g., acetone), the reaction proceeds under mild hydrogen pressure (1.0–1.2 MPa) and moderate temperatures (100°C). Palladium-on-carbon (Pd/C) or Raney nickel catalysts facilitate the selective reduction of the enone system, yielding trans-p-aminocyclohexanol as the major product (cis:trans = 1:5–10). Additives such as potassium carbonate or sodium sulfate enhance catalyst longevity and reaction efficiency by neutralizing acidic byproducts.

Influence of Additives on Cis/Trans Selectivity

The inclusion of alkaline additives (e.g., K2CO3) significantly improves trans-selectivity by stabilizing the transition state during hydrogenation. Mechanistic studies suggest that carbonate ions coordinate with the amine group, reducing steric clashes between the catalyst surface and the cyclohexane ring. This coordination favors the formation of the trans isomer, which exhibits a lower energy barrier due to reduced axial substituent interactions.

Table 2: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Additive | Solvent | Pressure (MPa) | Temperature (°C) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| 5% Pd/C | K2CO3 | Acetone | 1.0–1.2 | 100 | 1:9 | 90 |

| Raney Ni | Na2SO4 | Acetone | 1.0–1.2 | 100 | 1:7 | 85 |

Industrial Production Techniques

Continuous Flow Hydrogenation Systems

Modern industrial facilities employ continuous flow reactors to maximize throughput and minimize batch-to-batch variability. In these systems, pre-mixed solutions of p-aminophenol and catalyst are fed into a high-pressure reactor under controlled flow rates. This approach reduces reaction times from 7 hours (batch) to under 2 hours while maintaining yields above 85%. Catalyst recycling protocols further enhance cost-efficiency, with Pd/C retaining >90% activity after five cycles.

Solvent Recovery and Waste Mitigation

Industrial processes prioritize solvent recovery to align with green chemistry principles. Acetone, used in both hydrogenation and crystallization steps, is distilled and reused, reducing raw material costs by 30–40%. Waste streams containing residual amines are treated via oxidative degradation, yielding non-toxic nitrate salts suitable for agricultural applications.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

The β-enaminoketone reduction route, while stereochemically versatile, incurs higher costs due to expensive starting materials (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and labor-intensive purification steps. In contrast, catalytic hydrogenation of p-aminophenol offers superior scalability and lower per-kilogram production costs ($120 vs. $450 for laboratory-scale β-enaminoketone methods) .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminocyclohexanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form cyclohexylamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitroso-3-aminocyclohexanol, Nitro-3-aminocyclohexanol.

Reduction: Cyclohexylamine.

Substitution: 3-Halocyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of:

- Analgesics and Anti-inflammatory Drugs : The compound is crucial in synthesizing pain relief medications due to its ability to interact with biological systems effectively.

- Neurological Disorders : Research indicates that it may influence neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety .

Case Study: Analgesic Properties

A preclinical study demonstrated that this compound exhibited significant analgesic effects comparable to established pain relief medications. The mechanism involved modulation within the central nervous system, highlighting its potential as a therapeutic agent.

Chemical Synthesis

In organic chemistry, this compound is employed as a chiral building block for synthesizing complex organic molecules. Its unique stereochemistry allows chemists to create compounds with specific configurations efficiently.

Table 1: Comparison of Applications in Chemical Synthesis

| Compound | Application |

|---|---|

| This compound | Chiral building block |

| (1S,3S)-3-Aminocyclohexanol | Enzymatic kinetic resolution |

| Cyclohexylamine | Simpler analog for basic organic reactions |

Industrial Applications

In the industrial sector, this compound is utilized for:

- Polymer Production : It can be incorporated into polymer formulations to enhance flexibility and durability, making it valuable for high-performance materials .

- Agrochemicals : The compound acts as an intermediate in synthesizing agrochemicals, contributing to agricultural advancements.

Biological Research

The compound has been investigated for its potential effects on cellular processes and enzyme activities. It has shown promise in enhancing mucociliary clearance in respiratory systems, making it relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Table 2: Biological Activities of this compound

| Activity | Description |

|---|---|

| Mucociliary Clearance | Enhances mucus production and clearance |

| Enzyme Interaction | Modulates activity of carbonic anhydrase |

| Neurotransmitter Research | Potential effects on neurotransmitter systems |

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds regarding their biological activities:

- (1S,3S)-3-Aminocyclohexanol : An enantiomer with different stereochemistry that exhibits distinct properties.

- Cyclohexylamine : A simpler analog that lacks the hydroxyl group but retains some biological relevance.

Table 3: Comparison of Aminocyclohexanols

| Compound | Key Properties |

|---|---|

| This compound | Versatile applications in pharmaceuticals |

| (1S,3S)-3-Aminocyclohexanol | Different stereochemistry affects activity |

| Cyclohexylamine | Simpler structure with limited applications |

Wirkmechanismus

The mechanism of action of 3-Aminocyclohexanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other proteins. For example, as a chiral building block, it can influence the stereochemistry of the resulting compounds, thereby affecting their biological activity .

Vergleich Mit ähnlichen Verbindungen

4-Aminocyclohexanol (CAS 6850-65-3)

- Molecular Formula: C₆H₁₃NO (identical to 3-aminocyclohexanol).

- Key Differences: The amino group is at the 4-position, altering steric and electronic interactions. Higher thermal stability: Boiling point predicted at 201.1±33.0°C (vs. lower volatility in 3-substituted analogs) .

- Applications: Less commonly used in asymmetric synthesis compared to this compound, but relevant in polymer chemistry .

Functional Group Variations

3-(Aminomethyl)cyclohexanol (CID 23009844)

- Molecular Formula: C₇H₁₅NO.

- Structural Features: Contains an aminomethyl (-CH₂NH₂) group instead of a direct amino substitution.

Collision Cross-Section (CCS) :

Adduct Predicted CCS (Ų) [M+H]⁺ 127.5 [M+Na]⁺ 136.9 - Applications : Used in mass spectrometry-based metabolomics due to its predictable ion mobility .

3-Cyclohexylalanine (CAS 4441-50-3)

- Molecular Formula: C₉H₁₇NO₂.

- Key Features: Amino acid derivative with a cyclohexyl side chain.

- Applications : Building block for peptide-based drugs targeting G-protein-coupled receptors .

Stereoisomers and Derivatives

(1S,3S)-3-Aminocyclohexanol vs. (1R,3S)-3-Aminocyclohexanol

| Property | (1S,3S)-Isomer | (1R,3S)-Isomer |

|---|---|---|

| Melting Point | 70.6–70.9°C | No data |

| Synthetic Yield | 47% (from caprolactam) | Not reported |

| Chiral Applications | Drug intermediates | Limited data |

Hydrochloride Salts

- This compound hydrochloride (CAS 50910-54-8): Enhanced water solubility for pharmaceutical formulations .

- trans-4-Aminocyclohexanol hydrochloride: Used in expectorant drugs due to modified bioavailability .

Data Tables

Table 1: Physicochemical Properties

Research Findings

- Chiral Resolution : The (1S,3S)-isomer’s enantiomeric purity is critical for synthesizing tramadol analogs (e.g., CAS 22204-88-2), which require precise stereochemistry for opioid receptor binding .

- Safety Profile: Unlike cyclohexanemethanol (CAS 100-49-2), this compound lacks significant environmental toxicity per REACH regulations .

Biologische Aktivität

3-Aminocyclohexanol, a chiral amine compound, has garnered attention in various fields of research due to its biological activity and potential applications in pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

This compound exists in two stereoisomeric forms: cis and trans. The cis-3-aminocyclohexanol isomer is particularly noted for its unique biological properties compared to its trans counterpart. The presence of the amino group and hydroxyl group on the cyclohexane ring contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It has been shown to interact with various receptors, potentially modulating their activity. This interaction can influence physiological responses, making it a candidate for therapeutic applications.

- Enzyme Modulation : The compound may act as a ligand for specific enzymes, altering their catalytic efficiency. This property is particularly valuable in drug design where enzyme inhibition or activation is desired.

Applications in Pharmaceutical Research

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notable applications include:

- HIV Protease Inhibitors : It is utilized in synthesizing compounds that inhibit HIV protease, an essential enzyme for viral replication.

- Antidepressants : The compound's structural features allow it to be incorporated into antidepressant formulations, enhancing their efficacy.

- Chiral Building Blocks : Due to its chirality, this compound is employed as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds .

Study 1: Synthesis and Pharmacological Evaluation

A study conducted by Cordova et al. demonstrated the asymmetric synthesis of 3-amino-3-arylpropanols using this compound as a chiral building block. The results showed good yields (62-88%) and high enantiomeric purity (75-99%), indicating the compound's effectiveness in producing biologically active molecules .

Study 2: Metabolic Pathways

Research on the metabolic pathways of this compound revealed that it undergoes various transformations within biological systems. In animal models, metabolites such as cyclohexanol were identified, suggesting that the compound may exert effects through its metabolic byproducts .

Study 3: Clinical Applications

In clinical settings, this compound has been evaluated for its therapeutic potential. For instance, it has been implicated in the development of novel analgesics with significantly enhanced potency compared to traditional opioids .

Comparative Analysis of Stereoisomers

The biological activity of this compound can vary significantly between its cis and trans forms. A comparative analysis reveals:

| Property | cis-3-Aminocyclohexanol | trans-3-Aminocyclohexanol |

|---|---|---|

| Receptor Affinity | Higher | Lower |

| Enzyme Interaction | More effective | Less effective |

| Pharmacokinetic Profile | Favorable | Less favorable |

This table highlights the importance of stereochemistry in determining the biological properties of aminocyclohexanols.

Q & A

Basic: What are the key synthetic routes for 3-Aminocyclohexanol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis of this compound typically involves condensation reactions, such as the reaction of 5-amino-4,6-dichloropyrimidine with trans- or cis-3-aminocyclohexanol followed by ring closure to form purine derivatives . Stereochemical outcomes (trans vs. cis isomers) are influenced by reaction temperature, solvent polarity, and catalyst selection. For example, lower temperatures may favor cis-isomer formation due to kinetic control, while thermodynamic conditions (e.g., prolonged heating) favor trans-isomers. Monitoring stereochemistry requires techniques like chiral HPLC or NMR spectroscopy to distinguish between diastereomers .

Basic: Which spectroscopic techniques are critical for characterizing this compound's structure and purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To confirm the cyclohexanol backbone and amine group positioning via chemical shifts (e.g., δ 1.5–2.5 ppm for cyclohexane protons, δ 3.0–3.5 ppm for hydroxyl and amine groups) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- FT-IR : To identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, N-H bend at 1600 cm⁻¹) .

Purity assessment requires HPLC with UV detection or GC-MS to quantify residual solvents and byproducts.

Advanced: How can researchers optimize the synthesis of this compound derivatives to improve yield and enantiomeric excess?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Chiral catalysts (e.g., BINAP-metal complexes) can enhance enantioselectivity in asymmetric hydrogenation or amination steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reaction rates, while non-polar solvents (e.g., toluene) could stabilize intermediates .

- Temperature Gradients : Stepwise temperature adjustments during synthesis to control kinetic vs. thermodynamic pathways.

Yield improvements may involve quenching side reactions (e.g., adding scavengers for excess reagents) .

Advanced: What computational strategies are effective in predicting the bioactivity of this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina can model interactions between this compound derivatives and enzyme active sites (e.g., adenosine deaminase) to predict binding affinities .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis identifies substituents (e.g., 6-amino groups) that enhance inhibitory activity.

- MD Simulations : Molecular dynamics can assess stability of enzyme-inhibitor complexes over time, highlighting critical hydrogen bonds or hydrophobic interactions .

Data Analysis: How should contradictory data on the bioactivity of this compound stereoisomers be addressed?

Methodological Answer:

- Contradiction Analysis Framework :

- Replicate Experiments : Confirm results under identical conditions (e.g., pH, temperature).

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., impurity levels in stereoisomer samples) .

- Mechanistic Studies : Use isotopic labeling or site-directed mutagenesis to test if hydroxyl group orientation (cis vs. trans) affects enzyme binding .

- Statistical Tools : Apply ANOVA or Bayesian inference to assess significance of observed differences .

Experimental Design: How can the PICO framework be applied to formulate research questions on this compound's pharmacological potential?

Methodological Answer:

Using the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Target enzymes (e.g., adenosine deaminase).

- Intervention : this compound derivatives with specific substituents.

- Comparison : Existing inhibitors (e.g., coformycin) or stereoisomers.

- Outcome : IC₅₀ values, binding kinetics, or cytotoxicity profiles.

Example question: "Do trans-3-Aminocyclohexanol derivatives exhibit lower IC₅₀ values than cis-isomers against adenosine deaminase?" .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- First Aid : For skin exposure, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers validate the environmental stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., oxidation of the amine group).

- Light Sensitivity : UV-vis spectroscopy to assess photodegradation under UV light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.